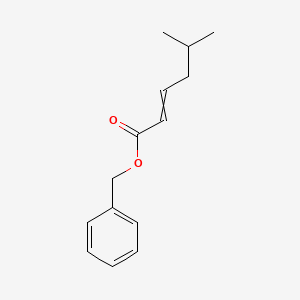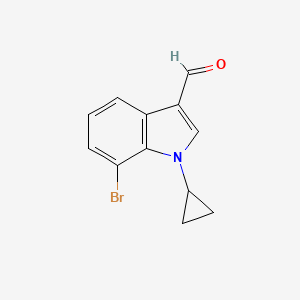
7-Bromo-1-cyclopropylindole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-1-cyclopropylindole-3-carbaldehyde is a chemical compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. The presence of a bromine atom at the 7th position and a cyclopropyl group at the 1st position makes this compound unique and potentially useful in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-cyclopropylindole-3-carbaldehyde typically involves the bromination of an indole derivative followed by the introduction of a cyclopropyl group. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent. The cyclopropyl group can be introduced via a cyclopropanation reaction using diazomethane or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclopropanation reactions. The choice of reagents and conditions would depend on factors such as cost, availability, and safety. Continuous flow reactors and other advanced techniques may be employed to optimize the yield and purity of the final product.
化学反应分析
Types of Reactions
7-Bromo-1-cyclopropylindole-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organolithium reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN), organolithium reagents
Major Products Formed
Oxidation: 7-Bromo-1-cyclopropylindole-3-carboxylic acid
Reduction: 7-Bromo-1-cyclopropylindole-3-methanol
Substitution: Various substituted indole derivatives depending on the nucleophile used
科学研究应用
7-Bromo-1-cyclopropylindole-3-carbaldehyde has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound can be used in the development of new pharmaceuticals and bioactive molecules.
Medicine: The compound’s potential biological activities make it a candidate for drug discovery and development. It can be used in the synthesis of new therapeutic agents targeting various diseases.
Industry: In the chemical industry, it can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 7-Bromo-1-cyclopropylindole-3-carbaldehyde is not well-documented, but it is likely to involve interactions with various molecular targets and pathways. Indole derivatives are known to interact with enzymes, receptors, and other proteins, leading to a range of biological effects. The presence of the bromine atom and the cyclopropyl group may enhance the compound’s binding affinity and specificity for certain targets.
相似化合物的比较
Similar Compounds
- 7-Bromoindole-3-carbaldehyde
- 7-Bromo-3-formylindole
- 5-Bromoindole-3-carbaldehyde
- 6-Bromoindole-3-carbaldehyde
Uniqueness
7-Bromo-1-cyclopropylindole-3-carbaldehyde is unique due to the presence of the cyclopropyl group at the 1st position. This structural feature can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.
属性
分子式 |
C12H10BrNO |
|---|---|
分子量 |
264.12 g/mol |
IUPAC 名称 |
7-bromo-1-cyclopropylindole-3-carbaldehyde |
InChI |
InChI=1S/C12H10BrNO/c13-11-3-1-2-10-8(7-15)6-14(12(10)11)9-4-5-9/h1-3,6-7,9H,4-5H2 |
InChI 键 |
PRVXFEFQSUTNTG-UHFFFAOYSA-N |
规范 SMILES |
C1CC1N2C=C(C3=C2C(=CC=C3)Br)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


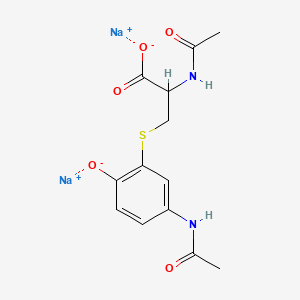
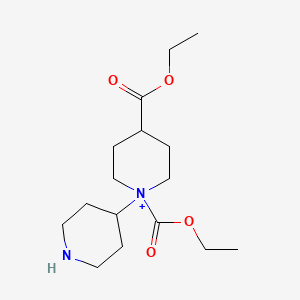
![2-[(8S,9S,10R,11R,13S,14R,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetic acid](/img/structure/B13863052.png)
![2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenol](/img/structure/B13863056.png)

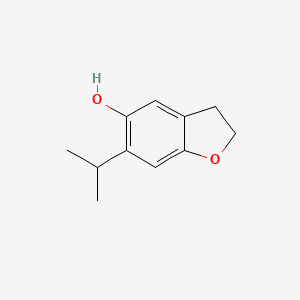
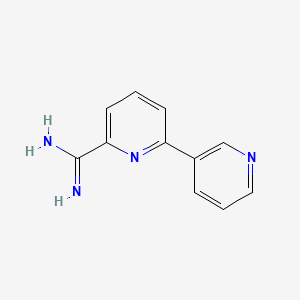
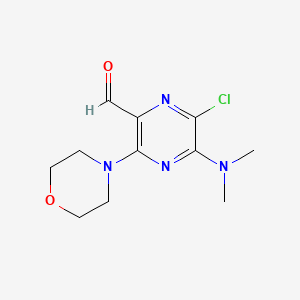
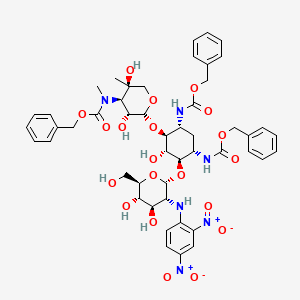
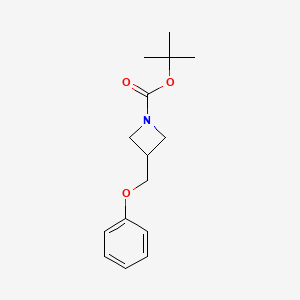
![[4-Amino-5-(aminomethyl)pyrimidin-2-yl]methanol](/img/structure/B13863101.png)


